![molecular formula C29H26 B14649025 2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] CAS No. 54508-34-8](/img/structure/B14649025.png)
2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Diphenylspiro[bicyclo[610]non-1(8)-ene-9,1’-indene] is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[6.1.0]nonyne with diphenylacetylene under specific conditions to form the spiro compound. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] involves its ability to participate in bioorthogonal reactions. These reactions are highly selective and occur without interfering with other biological processes. The compound’s spiro structure allows it to form stable intermediates and products, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained-alkyne scaffold used in chemical biology.
Cyclooctyne derivatives: Commonly used in strain-promoted azide-alkyne cycloaddition reactions.
Uniqueness
2’,3’-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1’-indene] is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and stability .
Propriétés
Numéro CAS |
54508-34-8 |
|---|---|
Formule moléculaire |
C29H26 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2',3'-diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene] |
InChI |
InChI=1S/C29H26/c1-2-10-20-26-25(19-9-1)29(26)24-18-12-11-17-23(24)27(21-13-5-3-6-14-21)28(29)22-15-7-4-8-16-22/h3-8,11-18H,1-2,9-10,19-20H2 |
Clé InChI |
KFFWTFVUXSKMTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(C23C4=CC=CC=C4C(=C3C5=CC=CC=C5)C6=CC=CC=C6)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
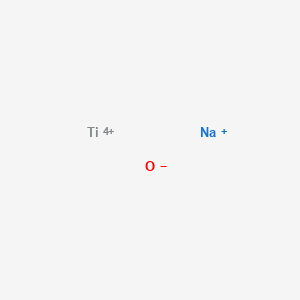

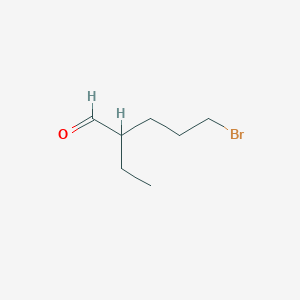
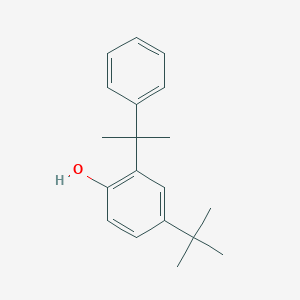
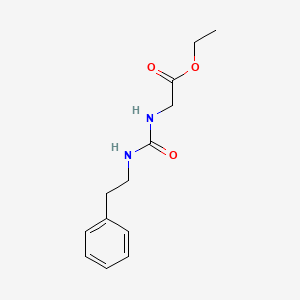

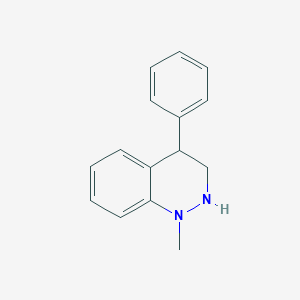
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
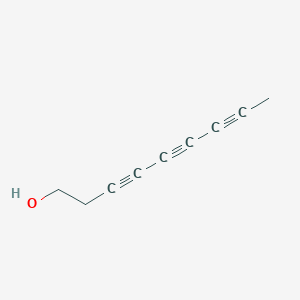
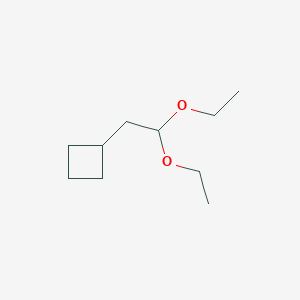
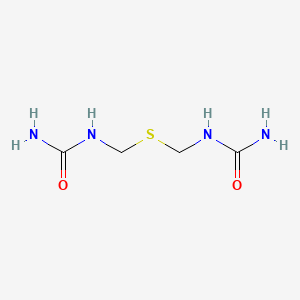
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

